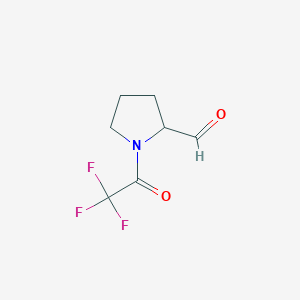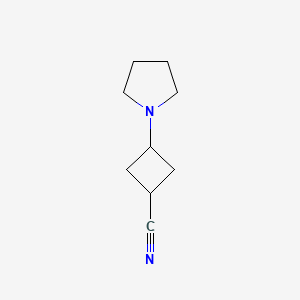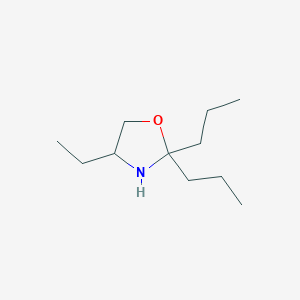
4-Ethyl-2,2-dipropyl-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2,2-dipropyloxazolidine is a heterocyclic organic compound with the molecular formula C11H23NO. It is part of the oxazolidine family, which are five-membered rings containing both nitrogen and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2-dipropyloxazolidine typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . This reaction is carried out under mild conditions and provides good to excellent yields of the target product.
Industrial Production Methods
In industrial settings, the production of 4-Ethyl-2,2-dipropyloxazolidine may involve large-scale multicomponent reactions. These reactions are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to maximize yield and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2,2-dipropyloxazolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of 4-Ethyl-2,2-dipropyloxazolidine include formaldehyde, aryl- or alkylpropiolic acids, and various oxidizing or reducing agents. Reaction conditions are typically mild, with reactions being carried out at room temperature or slightly elevated temperatures .
Major Products
The major products formed from the reactions of 4-Ethyl-2,2-dipropyloxazolidine include oxazolidinones, amino alcohols, and various functionalized oxazolidine derivatives .
Applications De Recherche Scientifique
4-Ethyl-2,2-dipropyloxazolidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethyl-2,2-dipropyloxazolidine involves its interaction with specific molecular targets and pathways. In biological systems, oxazolidine derivatives can inhibit protein synthesis by binding to the ribosome and preventing the formation of the initiation complex . This unique mechanism makes them effective antibacterial agents, particularly against resistant strains of bacteria .
Comparaison Avec Des Composés Similaires
4-Ethyl-2,2-dipropyloxazolidine can be compared to other oxazolidine derivatives, such as:
2,2-Dimethyloxazolidine: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
4-Methyl-2,2-dipropyloxazolidine: Another closely related compound with distinct properties and applications.
The uniqueness of 4-Ethyl-2,2-dipropyloxazolidine lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
5140-89-6 |
|---|---|
Formule moléculaire |
C11H23NO |
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
4-ethyl-2,2-dipropyl-1,3-oxazolidine |
InChI |
InChI=1S/C11H23NO/c1-4-7-11(8-5-2)12-10(6-3)9-13-11/h10,12H,4-9H2,1-3H3 |
Clé InChI |
SLQQYOPXJCAMIW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(NC(CO1)CC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


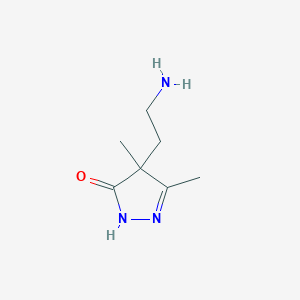
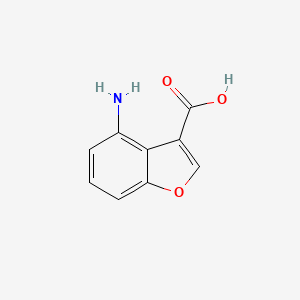
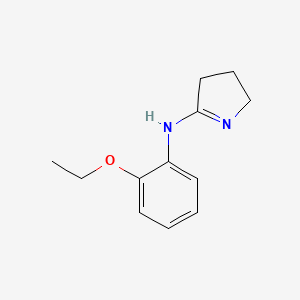
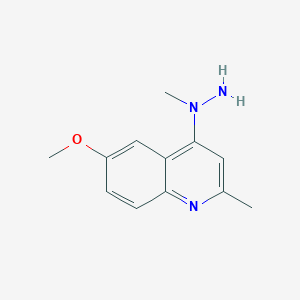
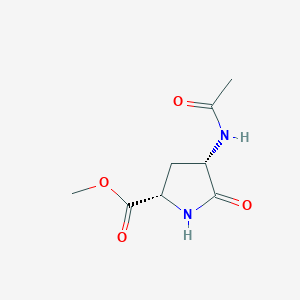
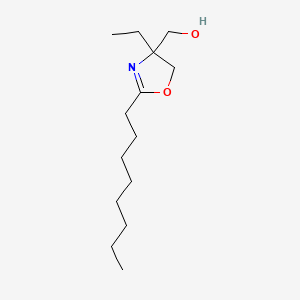
![2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876085.png)
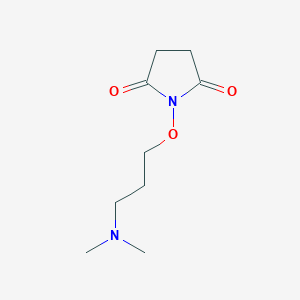
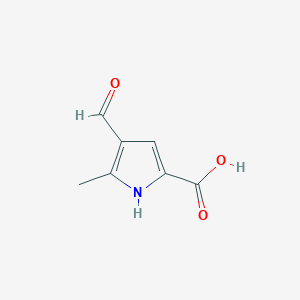
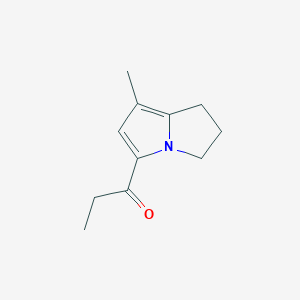

![2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12876113.png)
